![molecular formula C10H6N6O B3332060 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole CAS No. 869339-14-0](/img/structure/B3332060.png)
2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole, commonly referred to as BPOD, is an organic molecule with a unique structure and a wide range of applications. BPOD is a heterocyclic compound, containing five nitrogen atoms and two oxygen atoms, and is an important intermediate for the synthesis of various pharmaceuticals, dyes, and other compounds. BPOD has been widely studied due to its potential applications in medicine, biochemistry, and other fields.
Scientific Research Applications
BPOD has been widely studied due to its potential applications in medicine, biochemistry, and other fields. It has been used as a building block for the synthesis of a variety of pharmaceuticals, dyes, and other compounds. BPOD has also been used in the synthesis of a variety of polymers and materials, such as polyurethanes, polyamides, and polyesters. In addition, BPOD has been used in the development of new catalysts, as well as in the synthesis of drugs for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of BPOD is not yet fully understood. However, it is believed that BPOD interacts with various proteins, enzymes, and other molecules in the body, leading to a variety of biochemical and physiological effects. BPOD has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy. In addition, BPOD has been shown to interact with various receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects
BPOD has been shown to have a variety of biochemical and physiological effects. BPOD has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy. In addition, BPOD has been shown to interact with various receptors in the body, leading to a variety of physiological effects. BPOD has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. BPOD has also been shown to have a beneficial effect on the cardiovascular system, as well as on the nervous system.
Advantages and Limitations for Lab Experiments
BPOD has several advantages and limitations for lab experiments. The advantages of using BPOD in lab experiments include its low cost, easy availability, and wide range of applications. The limitations of using BPOD in lab experiments include its low solubility in water, its instability in acidic and alkaline environments, and its potential toxicity.
Future Directions
BPOD research has a wide range of potential future directions. These include further research into its mechanism of action, the development of new applications for BPOD, and the development of new methods for its synthesis. Additionally, further research into the potential toxicity of BPOD is needed, as well as research into its potential for use in drug delivery systems. Finally, further research into the potential therapeutic applications of BPOD is needed, as well as research into its potential for use in the treatment of various diseases.
properties
IUPAC Name |
2,5-di(pyrazin-2-yl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O/c1-3-13-7(5-11-1)9-15-16-10(17-9)8-6-12-2-4-14-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKHFUZKHQRRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720851 | |
Record name | 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole | |
CAS RN |
869339-14-0 | |
Record name | 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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